![molecular formula C23H22N2O3 B3202929 N-(1-(furan-2-carbonyl)indolin-6-yl)-4-phenylbutanamide CAS No. 1021221-49-7](/img/structure/B3202929.png)
N-(1-(furan-2-carbonyl)indolin-6-yl)-4-phenylbutanamide
Overview
Description
N-(1-(furan-2-carbonyl)indolin-6-yl)-4-phenylbutanamide is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme HDAC6, which is involved in the regulation of gene expression, cell proliferation, and other cellular processes.
Mechanism of Action
N-(1-(furan-2-carbonyl)indolin-6-yl)-4-phenylbutanamide is a potent inhibitor of the enzyme HDAC6. HDAC6 is involved in the regulation of gene expression, cell proliferation, and other cellular processes. By inhibiting HDAC6, this compound can alter gene expression and cellular processes, leading to its anti-tumor and neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, leading to its anti-tumor activity. It can also protect neurons from oxidative stress and inflammation, leading to its neuroprotective effects. In addition, it has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential treatment for inflammatory and autoimmune diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1-(furan-2-carbonyl)indolin-6-yl)-4-phenylbutanamide in lab experiments is its potency as an HDAC6 inhibitor. This allows for smaller doses to be used, reducing the risk of side effects. However, one limitation is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on N-(1-(furan-2-carbonyl)indolin-6-yl)-4-phenylbutanamide. One direction is to investigate its potential use in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Another direction is to explore its potential use in the treatment of inflammatory and autoimmune diseases. Additionally, further research is needed to understand its mechanism of action and to develop more effective synthesis methods.
Scientific Research Applications
N-(1-(furan-2-carbonyl)indolin-6-yl)-4-phenylbutanamide has been used in a variety of scientific research studies. It has been shown to have anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have neuroprotective effects in models of neurodegenerative diseases such as Huntington's disease and Parkinson's disease. In addition, it has been investigated for its potential use in the treatment of inflammatory and autoimmune diseases.
properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]-4-phenylbutanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c26-22(10-4-8-17-6-2-1-3-7-17)24-19-12-11-18-13-14-25(20(18)16-19)23(27)21-9-5-15-28-21/h1-3,5-7,9,11-12,15-16H,4,8,10,13-14H2,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTITUKOQYOQOGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)NC(=O)CCCC3=CC=CC=C3)C(=O)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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